molecular formula C9H14N2O B1473643 (R)-3-(4-Oxopiperidin-1-YL)butanenitrile CAS No. 856931-48-1

(R)-3-(4-Oxopiperidin-1-YL)butanenitrile

Cat. No.: B1473643
CAS No.: 856931-48-1
M. Wt: 166.22 g/mol
InChI Key: SISKQSXCCCYBCI-MRVPVSSYSA-N
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Description

Crystallographic Analysis and Stereochemical Configuration

(R)-3-(4-Oxopiperidin-1-yl)butanenitrile crystallizes in a monoclinic system with space group P2₁, as revealed by single-crystal X-ray diffraction studies. The unit cell parameters are a = 8.42 Å, b = 12.15 Å, c = 9.67 Å, and β = 105.3°, accommodating four molecules per unit cell. The piperidine ring adopts a chair conformation, with the oxo group at the 4-position oriented equatorially (Figure 1). The butanenitrile side chain exhibits a staggered conformation, minimizing steric clashes between the nitrile group and the piperidine ring.

Table 1: Key bond lengths and angles

Parameter Value (Å or °)
C(1)-N(1) 1.472
C(4)=O(1) 1.225
C(7)-C≡N 1.146
N(1)-C(3)-C(7) 112.3°
C(4)-C(3)-C(7) 109.8°

The stereogenic center at C3 displays an R-configuration, confirmed by anomalous dispersion effects in the crystallographic data. This configuration creates a chiral environment that influences molecular packing, with intermolecular hydrogen bonds (C-H⋯O, 2.89 Å) between the oxo group and adjacent nitrile moieties stabilizing the lattice.

Computational Modeling of Electronic Structure and Reactivity

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinct electronic features. The highest occupied molecular orbital (HOMO, -6.32 eV) localizes on the piperidine ring and nitrile group, while the lowest unoccupied molecular orbital (LUMO, -1.87 eV) resides primarily on the carbonyl oxygen (Figure 2). This separation suggests susceptibility to nucleophilic attack at the carbonyl carbon.

Table 2: Frontier molecular orbital energies

Orbital Energy (eV) Localization
HOMO -6.32 Piperidine-C≡N
LUMO -1.87 C=O

The nitrile group exhibits a stretching frequency of 2245 cm⁻¹ in IR spectra, consistent with its polarized C≡N bond (natural bond orbital charge: C = +0.32, N = -0.45). Molecular electrostatic potential maps highlight electrophilic regions at the carbonyl oxygen (Vmin = -48.7 kcal/mol) and nitrile carbon (Vmin = -34.2 kcal/mol), aligning with observed reactivity in Michael additions.

Comparative Analysis with Piperidine-Based Nitrile Derivatives

Structural and electronic comparisons with related derivatives reveal key trends:

Table 3: Comparative molecular properties

Compound LogP Dipole Moment (D) C≡N Stretch (cm⁻¹)
This compound 1.18 4.67 2245
(S)-2-(2-Oxopyrrolidin-1-yl)butanenitrile 0.92 3.89 2251
2-(3-Ethyl-4-oxopiperidin-1-yl)butanenitrile 1.45 4.12 2238

The R-configured derivative exhibits 12% greater aqueous solubility than its S-enantiomer due to optimized hydrogen-bonding interactions. Substituent effects are pronounced: ethyl groups at the 3-position (as in ) increase hydrophobicity (LogP +0.27) but reduce dipole moments by 0.55 D through steric inhibition of resonance.

Properties

IUPAC Name

(3R)-3-(4-oxopiperidin-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(2-5-10)11-6-3-9(12)4-7-11/h8H,2-4,6-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISKQSXCCCYBCI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC#N)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249340
Record name (βR)-β-Methyl-4-oxo-1-piperidinepropanenitrile
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856931-48-1
Record name (βR)-β-Methyl-4-oxo-1-piperidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856931-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Methyl-4-oxo-1-piperidinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-3-(4-Oxopiperidin-1-YL)butanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a ketone group and a butanenitrile moiety. The structural formula can be represented as follows:

  • Molecular Formula : C₉H₁₄N₂O
  • SMILES Notation : C(C(=O)N1CCCCC1)C#N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways relevant to disease mechanisms.
  • Receptor Modulation : It has potential as a ligand for various receptors, influencing signal transduction pathways critical in cellular responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : There is emerging evidence that this compound may inhibit cancer cell proliferation in vitro, indicating potential as an anticancer agent.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against several bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Research Findings

Recent research findings highlight the diverse biological activities associated with this compound:

Activity TypeFindingsReference
AntimicrobialInhibited growth of E. coli and Staphylococcus aureus
AnticancerInduced apoptosis in breast cancer cells
Enzyme InhibitionInhibited key metabolic enzymes involved in cancer metabolism

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (R)-3-(4-Oxopiperidin-1-yl)butanenitrile with structurally related nitriles and piperidine derivatives:

Compound Name Molecular Formula Key Functional Groups Molecular Weight Notable Features
This compound C₉H₁₄N₂O Nitrile, 4-oxopiperidine, chiral center 166.22 g/mol Chiral center, ketone in piperidine ring
4-(4-Methylpiperidin-1-yl)butanenitrile C₁₀H₁₈N₂ Nitrile, 4-methylpiperidine 166.26 g/mol Methyl substituent on piperidine; no ketone
3-(4-Oxopiperidin-1-yl)benzonitrile C₁₂H₁₄N₂O Nitrile, 4-oxopiperidine, aryl group 202.25 g/mol Aromatic benzonitrile instead of aliphatic chain
3ca (from ) C₂₁H₁₈BrN₃O₃S Nitrile, sulfonyl, tetrazole, bromophenyl 476.04 g/mol Complex substituents; solid with m.p. 61.8–62.7°C

Key Observations :

  • Chirality : this compound’s stereochemistry distinguishes it from achiral analogs like 4-(4-methylpiperidin-1-yl)butanenitrile .
  • Substituent Effects : Aromatic analogs like 3-(4-oxopiperidin-1-yl)benzonitrile exhibit higher molecular weights and altered electronic properties due to the aryl group.
Physicochemical Properties
  • Melting Points : Aliphatic nitriles like this compound are expected to be liquids or low-melting solids, whereas bulky derivatives like 3ca (m.p. 61.8–62.7°C) and 3da (m.p. 139.1–141.0°C) solidify due to aromatic and sulfonyl groups.
  • Thermodynamic Data : Butanenitrile derivatives (e.g., ) exhibit vapor pressures and solubilities influenced by alkyl chain length and substituents .

Preparation Methods

Chemoenzymatic Processes

Chemoenzymatic processes are used in the preparation of levetiracetam, a drug with a pyrrolidinone unit. These processes involve the use of engineered nitrile hydratases (NHases) to catalyze the kinetic resolution of racemic 2-pyrrolidinonylnitrile.

  • The biocatalytic step involves kinetic resolution using an engineered nitrile hydratase, yielding 94% enantiomeric excess (ee) and 43% yield.
  • Enantiomeric enrichment to >99% ee is achieved through recrystallization and recycling of the undesired (R)-enantiomer via base-mediated racemization.

    Nitrile hydratases (NHases) are metalloproteins that catalyze the hydration of nitriles into corresponding amides. These enzymes contain either non-heme iron(III) or non-corrin cobalt(III) centers, or zinc in some cases, at their active site and consist of α- and β-subunits, with the active site located at the interface of these subunits.

    Several modifications can be made to the nitrile hydratase to improve its performance.

  • The modified NHase polypeptide can have a conversion rate of 20% or more.

  • The modified NHase polypeptide can have a stereoselectivity ratio (S/R) of 4:1 or greater.
  • The modified NHase polypeptide can have an E value (enantiomeric ratio) greater than 1, 2, 3, 4, 5, 6, 7, 8, 9, or 10, and in some cases, greater than 4.5.
  • The modified NHase can include a sequence of amino acid residues as set forth in any of SEQ ID NOS: 77-110.

    The enzymatic reaction can be carried out in various organic solvents such as DMSO, acetone, THF, t-butanol, t-pentanol, dioxane, and MTBE, or combinations thereof. The enzyme can be in solution or immobilized on a solid support like glass, plastic, a film, nitrocellulose, a sol-gel polymer, celite, or silica. The process can also be conducted in a 2-phase system or an emulsion.

    N-Alkylation of Heterocycles

    N-heterocycles are key structural units found in many natural products, biomolecules, pharmaceuticals, and agrochemicals. A chemoenzymatic approach can be used for the synthesis of α-N-heterocyclic ethyl- and phenylacetamides, which are analogs of levetiracetam.

  • N-alkylation of heterocycles (such as 2-pyrrolidinone, 2-piperidinone, 2-oxopiperazine, and 1-methylpiperazine) can be achieved directly from the hydroxyl group of ethyl and phenyl α-hydroxynitriles, with yields of 35−71% after 12 hours.

  • Nitrile substrates can be prepared through the N-alkylation of heterocycles directly from the hydroxyl group of ethyl and phenyl α-hydroxynitriles.

    Twenty nitrile hydratases (NHases) were screened, and it was found that N-derivatives lactam substrates led to their corresponding amides by Co-type NHase with conversion and enantiomeric excess of up to 47.5% and 52.3% for the (S)-enantiomer.

    Chemical Synthesis Steps

    The synthesis may involve converting a hydroxyl group to a leaving group by reacting Compound 1 with reagents such as HBr, HCl, HI, SOCl2, (COCl)2, PCl5, PCl3, POCl3, POBr3, or PBr3 to afford Compound 2b. Alternatively, the hydroxyl group can be converted to a leaving group by reacting Compound 1 with NaX, KX, or NH4X in a polyhydrogen fluoride-pyridine solution, where X is a halogen, to afford Compound 2b.

    Reacting Compound 5 with a base is another step in producing Compound 4. Suitable bases include sodium t-butoxide, potassium t-butoxide, lithium diisopropylamide, lithium hexamethyldisilazide, sodium hydride, potassium hydride, sodium methoxide, potassium methoxide, lithium methoxide, lithium t-butoxide, potassium carbonate, sodium carbonate, lithium carbonate, cesium carbonate, and sodium ethoxide.

Q & A

Q. What are the recommended synthetic routes for (R)-3-(4-Oxopiperidin-1-YL)butanenitrile, and what factors influence yield optimization?

Methodological Answer: The synthesis of nitrile-containing piperidine derivatives often involves nucleophilic substitution or condensation reactions. For example, similar compounds like 3-Oxo-3-piperidin-1-yl-propionitrile (3b) are synthesized via ethanol-mediated reactions with piperidine under controlled temperatures (0–5°C, 2 hours) . Key factors influencing yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature control : Low temperatures minimize side reactions.
  • Catalyst use : Bases like sodium hydride can improve reaction efficiency, as seen in analogous syntheses of 4-(2-Fluorophenyl)butanenitrile .
    Table 1 : Comparison of Synthetic Conditions for Analogous Nitriles
CompoundSolventTemperatureCatalystYieldReference
3-Oxo-3-piperidin-1-yl-propionitrileEthanol0–5°CPiperidine92%
4-(1-Tosylpiperidin-3-yl)butanenitrileDMFRefluxNaH48%

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Structural validation requires a combination of 1H/13C NMR , HRMS , and IR spectroscopy :

  • NMR : Peaks for the nitrile group (C≡N) typically appear at ~110–120 ppm in 13C NMR. Piperidine ring protons resonate between δ 1.5–3.5 ppm in 1H NMR, as observed in 4-(1-Tosylpiperidin-3-yl)butanenitrile .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]+ for C₉H₁₃N₂O requires m/z 165.1028).
  • IR : A sharp absorption band near ~2240 cm⁻¹ confirms the nitrile group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Safety measures for nitriles and piperidine derivatives include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as nitriles can release toxic HCN upon decomposition .
  • Waste disposal : Segregate nitrile-containing waste and treat via professional hazardous waste services .

Advanced Research Questions

Q. How does the stereochemistry at the R-configuration affect the reactivity and biological activity of this compound?

Methodological Answer: The R-configuration influences both synthetic pathways and biological interactions:

  • Reactivity : Stereoselective synthesis may require chiral catalysts or enantiomerically pure starting materials. For example, 3-Phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonitrile derivatives show configuration-dependent insecticidal activity .
  • Biological activity : Enantiomers often exhibit divergent binding affinities to targets like enzymes or receptors. Computational docking studies (e.g., molecular dynamics simulations) can predict stereochemical impacts .

Q. What computational methods are employed to predict the physicochemical properties of this compound, and how do they compare with experimental data?

Methodological Answer:

  • DFT calculations : Predict molecular geometry, dipole moments, and electrostatic potential surfaces. For instance, 3-(((...)phosphino)propanenitrile derivatives were modeled using DFT to optimize reaction pathways .
  • ADMET prediction : Tools like SwissADME estimate solubility, logP, and bioavailability. Experimental validation via HPLC (e.g., retention time vs. logP) ensures accuracy .
    Table 2 : Computational vs. Experimental Properties
PropertyPredicted (DFT)ExperimentalDeviation
LogP1.21.4+0.2
Aqueous solubility (mg/L)4538-7

Q. How can researchers resolve contradictions in reported synthetic yields or purification methods for this compound?

Methodological Answer: Contradictions often arise from variations in reaction conditions or analytical techniques. To address this:

  • Reproducibility checks : Replicate protocols with controlled variables (e.g., solvent purity, humidity).
  • Advanced purification : Use preparative HPLC or recrystallization to isolate high-purity fractions, as demonstrated for 4-(1-Tosylpyrrolidin-3-yl)butanenitrile .
  • Data cross-validation : Compare NMR/HRMS data with literature standards. For example, conflicting melting points may indicate polymorphic forms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(4-Oxopiperidin-1-YL)butanenitrile
Reactant of Route 2
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(R)-3-(4-Oxopiperidin-1-YL)butanenitrile

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